molecular formula C12H18O3 B068530 2-(4-Ethoxy-6,6-dimethyl-2-oxocyclohex-3-en-1-yl)acetaldehyde CAS No. 172685-92-6

2-(4-Ethoxy-6,6-dimethyl-2-oxocyclohex-3-en-1-yl)acetaldehyde

Cat. No. B068530
M. Wt: 210.27 g/mol
InChI Key: BJSZMECWTODTNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Ethoxy-6,6-dimethyl-2-oxocyclohex-3-en-1-yl)acetaldehyde is a chemical compound that has gained significant attention in scientific research. This compound is widely used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. The synthesis and application of this compound have been studied extensively, and it has been found to have several advantages and limitations.

Mechanism Of Action

The mechanism of action of 2-(4-Ethoxy-6,6-dimethyl-2-oxocyclohex-3-en-1-yl)acetaldehyde is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the progression of various diseases. It has also been found to have antioxidant properties, which may contribute to its therapeutic effects.

Biochemical And Physiological Effects

2-(4-Ethoxy-6,6-dimethyl-2-oxocyclohex-3-en-1-yl)acetaldehyde has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect against oxidative stress. It has also been found to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-(4-Ethoxy-6,6-dimethyl-2-oxocyclohex-3-en-1-yl)acetaldehyde in lab experiments is its high purity and stability. This compound is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound is its potential toxicity. It is important to use caution when handling this compound, as it can be hazardous if not handled properly.

Future Directions

There are several future directions for the study of 2-(4-Ethoxy-6,6-dimethyl-2-oxocyclohex-3-en-1-yl)acetaldehyde. One area of research is the development of new synthetic methods for this compound, which may improve its yield and purity. Another area of research is the investigation of its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, 2-(4-Ethoxy-6,6-dimethyl-2-oxocyclohex-3-en-1-yl)acetaldehyde is a chemical compound that has shown promise in various fields of scientific research. Its synthesis and application have been extensively studied, and it has been found to have several advantages and limitations. Further research is needed to fully understand the potential of this compound as a therapeutic agent and to develop new synthetic methods for its production.

Synthesis Methods

The synthesis of 2-(4-Ethoxy-6,6-dimethyl-2-oxocyclohex-3-en-1-yl)acetaldehyde can be achieved through several methods. One of the most common methods is the reaction of 4-Ethoxy-6,6-dimethyl-2-oxocyclohex-3-en-1-yl)acetic acid with sodium borohydride and acetic anhydride. This method yields a high purity product and is relatively easy to perform.

Scientific Research Applications

2-(4-Ethoxy-6,6-dimethyl-2-oxocyclohex-3-en-1-yl)acetaldehyde has been extensively studied for its potential applications in medicinal chemistry and biochemistry. This compound has been found to have several biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. It has also been studied for its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease.

properties

CAS RN

172685-92-6

Product Name

2-(4-Ethoxy-6,6-dimethyl-2-oxocyclohex-3-en-1-yl)acetaldehyde

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

2-(4-ethoxy-6,6-dimethyl-2-oxocyclohex-3-en-1-yl)acetaldehyde

InChI

InChI=1S/C12H18O3/c1-4-15-9-7-11(14)10(5-6-13)12(2,3)8-9/h6-7,10H,4-5,8H2,1-3H3

InChI Key

BJSZMECWTODTNA-UHFFFAOYSA-N

SMILES

CCOC1=CC(=O)C(C(C1)(C)C)CC=O

Canonical SMILES

CCOC1=CC(=O)C(C(C1)(C)C)CC=O

synonyms

3-Cyclohexene-1-acetaldehyde,4-ethoxy-6,6-dimethyl-2-oxo-(9CI)

Origin of Product

United States

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